molecular formula C8H14O B1282933 4-Methylcyclohexane-1-carbaldehyde CAS No. 33242-79-4

4-Methylcyclohexane-1-carbaldehyde

Cat. No. B1282933
CAS RN: 33242-79-4
M. Wt: 126.2 g/mol
InChI Key: XZUAUDZGDPLDLH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 4-Methylcyclohexane-1-carbaldehyde involves various strategies. For instance, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one from benzaldehyde is described, which involves photochemical and acid-catalyzed rearrangements . Another approach is the catalytic asymmetric synthesis of 3,4-disubstituted cyclohexadiene carbaldehydes through an inverse-electron-demand Diels-Alder reaction, which demonstrates the versatility of aldehydes in constructing complex molecular frameworks . Additionally, the treatment of methyl-substituted 1-chloro-2-oxo-1-cyclohexanecarboxylic esters with anhydrous Na2CO3 in refluxing xylene yields methyl-substituted 1-cyclopentene-1-carboxylic esters, showcasing a method for preparing intermediates like 4,4-dimethyl-1-cyclopentene-1-carbaldehyde .

Molecular Structure Analysis

The molecular structure of related compounds reveals the importance of stereochemistry and functional group placement in synthetic applications. For example, 4-oxoazetidine-2-carbaldehydes are bifunctional compounds that serve as both protected α-amino aldehydes and masked β-amino acids, which are valuable in diastereoselective processes . The organocatalytic synthesis of spirocyclohexane carbaldehydes with an all-carbon quaternary center also highlights the molecular complexity that can be achieved through synthetic strategies .

Chemical Reactions Analysis

Chemical reactions involving carbaldehydes are diverse and can lead to a variety of products. The photochemical and acid-catalyzed rearrangements of cyclohexadienones to different products demonstrate the reactivity of these compounds under various conditions . The exploitation of cyclopropane carbaldehydes in Prins cyclization to access hexahydrooxonine and octahydrocyclopenta[b]pyran shows the potential for constructing strained ring systems . Additionally, the photocycloaddition of enamine-carbaldehydes with alkenes to synthesize dihydropyridines and tetrahydropyridines illustrates the utility of carbaldehydes in cycloaddition reactions10.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 4-Methylcyclohexane-1-carbaldehyde can be deduced from the behavior of similar molecules. For instance, the facile synthesis of 2-methylenecyclobutanones and their subsequent Baeyer–Villiger oxidation to 4-methylenebutanolides indicates the reactivity of these compounds and their potential as building blocks in synthesis . The regioselective photochemical cycloaddition reactions also provide insights into the reactivity patterns of carbaldehydes with different substituents10.

Scientific Research Applications

  • Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives

    • Application Summary : This research investigates the stability of cyclohexane derivatives using a combination of molecular modeling kits, conformational analysis, computational chemistry, and polarimetry .
    • Methods of Application : Students build selected mono- and disubstituted cyclohexanes using model kits, predict the most stable conformation, and calculate conformational equilibria .
    • Results or Outcomes : The study provides a practical application of the interplay of molecular modeling, computational chemistry, stereochemistry, and optical activity displayed by the cyclohexane family of organic molecules .
  • Dehydrogenation of Methylcyclohexane

    • Application Summary : This research focuses on the dehydrogenation of methylcyclohexane over Pt-based catalysts supported on functional granular activated carbon .
    • Methods of Application : The granular activated carbon is modified with sulphuric acid, hydrogen peroxide, nitric acid, and aminopropyl triethoxy silane .
    • Results or Outcomes : The outcomes of this research are not specified in the available information .
  • Catalysts for Methylcyclohexane Dehydrogenation

    • Application Summary : Methylcyclohexane (MCH) is regarded as an excellent hydrogen energy carrier due to its reasonable theoretical hydrogen storage content (6.22 wt%) and physicochemical performance. The Methylcyclohexane-toluene-hydrogen (MTH) cycle realizes the recycling of materials and energy, and has a good prospect of industrial application .
    • Methods of Application : The development of dehydrogenation catalysts with good stability, catalytic activity, and product selectivity under low temperature and high pressure is the central issue of the industrialization of the MTH system .
    • Results or Outcomes : The outcomes of this research are not specified in the available information .
  • 4-methoxy-4-methylcyclohexane-1-carbaldehyde

    • Application Summary : This compound is a derivative of cyclohexane and is used in various chemical reactions .
    • Methods of Application : The specific methods of application are not specified in the available information .
    • Results or Outcomes : The outcomes of this research are not specified in the available information .
  • Substituted Cyclohexanes

    • Application Summary : This research focuses on the stability of substituted cyclohexanes. When a substituent is added to a cyclohexane ring, the two possible chair conformations created during a ring flip are not equally stable .
    • Methods of Application : The percentages of the two different conformations at equilibrium can be determined by solving the equation ΔE = -RTlnK, where ΔE is the energy difference between the two conformations, R is the gas constant (8.314 J/mol•K), T is the temperature in Kelvin, and K is the equilibrium constant for the ring flip conversion .
    • Results or Outcomes : In the example of methylcyclohexane, the conformation where the methyl group is in the equatorial position is more stable than the axial conformation by 7.6 kJ/mol at 25°C .
  • Dehydrogenation of Methylcyclohexane over Pt-based Catalysts

    • Application Summary : This research developed the dehydrogenation of methylcyclohexane over Pt-based catalysts supported on functional granular activated carbon .
    • Methods of Application : Sulphuric acid, hydrogen peroxide, nitric acid, and aminopropyl triethoxy silane were adopted to modify the granular activated carbon .
    • Results or Outcomes : The outcomes of this research are not specified in the available information .

Safety And Hazards

While specific safety and hazard information for “4-Methylcyclohexane-1-carbaldehyde” is not available, general precautions for handling aldehydes should be followed. This includes avoiding skin and eye contact, not ingesting or inhaling the compound, and using the compound only in well-ventilated areas .

properties

IUPAC Name

4-methylcyclohexane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-7-2-4-8(6-9)5-3-7/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUAUDZGDPLDLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20550936
Record name 4-Methylcyclohexane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20550936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylcyclohexane-1-carbaldehyde

CAS RN

33242-79-4
Record name 4-Methylcyclohexane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20550936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylcyclohexane-1-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of the compound prepared in step 115.6 (8.8 g, 54.7 mmol) and Pd/C 10% (5.8 g, 54.7 mmol) in THF (150 mL) and 2,6-lutidine (11.7 g, 109 mmol) was stirred for 15.5 h at rt, under a hydrogen atmosphere. The reaction mixture was filtered through a pad of celite. The crude was dissolved in CH2Cl2 and extracted with 1N HCl then with a saturated aqueous NaHCO3 solution. The organic layer was dried (Na2SO4), filtered and concentrated.
[Compound]
Name
compound
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
5.8 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
1
Citations
DJ Paustenbach, B Winans, RM Novick… - Critical Reviews in …, 2015 - Taylor & Francis
Crude 4-methylcyclohexanemethanol (MCHM) is an industrial solvent used to clean coal. Approximately 10 000 gallons of a liquid mixture containing crude MCHM were accidently …
Number of citations: 14 www.tandfonline.com

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